

An In-depth Technical Guide to 5-Hexynyl Diethylborinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Hexynyl diethylborinate**, a valuable reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its potential applications.

Chemical Structure and Identifiers

5-Hexynyl diethylborinate, also known by its IUPAC name diethyl(hex-5-ynoxy)borane, is an organoboron compound featuring a diethylborinate group esterified with 5-hexyn-1-ol. The presence of a terminal alkyne and a borinic ester moiety makes it a versatile building block in various chemical transformations.

Table 1: Chemical Identifiers of **5-Hexynyl Diethylborinate**[1]



Identifier	Value
IUPAC Name	diethyl(hex-5-ynoxy)borane
CAS Number	62338-11-8
Molecular Formula	C10H19BO
Molecular Weight	166.07 g/mol
SMILES String	B(CC)(CC)OCCCCC#C
InChI Key	TZEMMNLIQYPODC-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

While specific experimental data for the physical properties of **5-Hexynyl diethylborinate** is not readily available in the literature, the following properties can be predicted based on its chemical structure and comparison with similar compounds.

Table 2: Predicted Physicochemical Properties of 5-Hexynyl Diethylborinate

Property	Predicted Value	Notes
Appearance	Colorless to pale yellow liquid	Typical for borinic esters.
Boiling Point	Not available	Expected to be distillable under reduced pressure.
Melting Point	Not applicable	Expected to be a liquid at room temperature.
Solubility	Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water.	Alkynes are generally nonpolar and soluble in organic solvents.[2][3] Borinic esters are sensitive to hydrolysis.

Spectroscopic Data (Predicted)



Detailed experimental spectra for **5-Hexynyl diethylborinate** are not publicly available. However, the expected spectroscopic characteristics can be predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for **5-Hexynyl Diethylborinate**

Protons	Multiplicity	Predicted Chemical Shift (ppm)
HC≡	Triplet	~1.9 - 2.1
≡C-CH ₂	Triplet of triplets	~2.1 - 2.3
O-CH ₂	Triplet	~3.6 - 3.8
O-CH ₂ -CH ₂	Multiplet	~1.6 - 1.8
CH2-CH2-CH2	Multiplet	~1.5 - 1.7
B-CH₂-CH₃	Quartet	~0.7 - 0.9
B-CH ₂ -CH ₃	Triplet	~0.8 - 1.0

Table 4: Predicted ¹³C NMR Chemical Shifts for **5-Hexynyl Diethylborinate**



Carbon	Predicted Chemical Shift (ppm)
C≡CH	~83 - 85
C≡CH	~68 - 70
O-CH ₂	~60 - 65
O-CH ₂ -CH ₂	~30 - 35
CH2-CH2-CH2	~24 - 28
≡C-CH ₂	~17 - 20
B-CH ₂ -CH ₃	~10 - 15 (broad due to boron quadrupolar relaxation)
B-CH ₂ -CH ₃	~8 - 12

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorptions for **5-Hexynyl Diethylborinate**

Functional Group	Wavenumber (cm⁻¹)	Intensity
≡C-H stretch	~3300	Strong, sharp
C-H stretch (sp³)	~2850 - 3000	Medium to strong
C≡C stretch	~2120	Weak to medium
B-O stretch	~1350 - 1450	Strong
C-O stretch	~1050 - 1150	Strong

Mass Spectrometry (MS)

In a mass spectrum of **5-Hexynyl diethylborinate**, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (166.07). Common fragmentation patterns would likely involve the loss of ethyl groups and cleavage of the hexynyl chain.



Experimental Protocols

While a specific, detailed protocol for the synthesis of **5-Hexynyl diethylborinate** is not available in peer-reviewed literature, a general and plausible method can be derived from established procedures for the synthesis of borinic acid esters.

General Synthesis of Borinic Acid Esters

The synthesis of borinic acid esters typically involves the reaction of a dialkylborinic acid or a suitable precursor with an alcohol. A common precursor is a trialkylborane, which can be oxidized in the presence of the alcohol.

General Reaction Scheme:

 $(C_2H_5)_3B + H_2O_2 + HO-(CH_2)_4-C \equiv CH \rightarrow (C_2H_5)_2B-O-(CH_2)_4-C \equiv CH + C_2H_5OH + H_2O$

Experimental Workflow:



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Caption: General workflow for the synthesis of **5-Hexynyl diethylborinate**.

Detailed Methodology (Hypothetical Protocol):

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 5-hexyn-1-ol in an anhydrous, inert solvent such as tetrahydrofuran (THF).
- Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of triethylborane in THF is added dropwise to the stirred solution of the alcohol.
- Oxidation: After the addition is complete, an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution), maintaining the



reaction temperature below 10 °C.

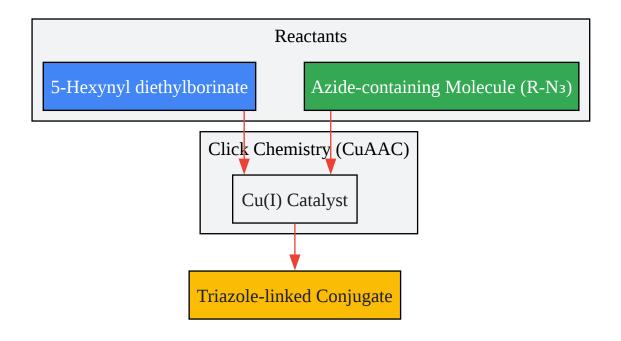
- Quenching and Extraction: The reaction mixture is stirred at room temperature for a specified time and then quenched by the addition of water. The aqueous layer is extracted several times with an organic solvent such as diethyl ether.
- Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield pure 5-Hexynyl diethylborinate.

Note: Triethylborane is pyrophoric and must be handled with extreme care under an inert atmosphere. The oxidation reaction can be exothermic and requires careful temperature control.

Signaling Pathways and Logical Relationships

The primary utility of **5-Hexynyl diethylborinate** in a research context, particularly in drug development, lies in its potential as a building block in "click chemistry" reactions. The terminal alkyne can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This allows for the conjugation of the borinic ester moiety to various molecules of interest, such as biomolecules or fluorescent tags.





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